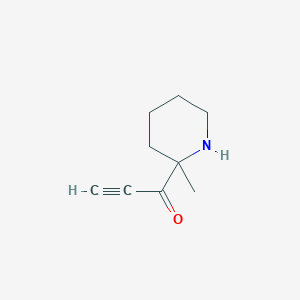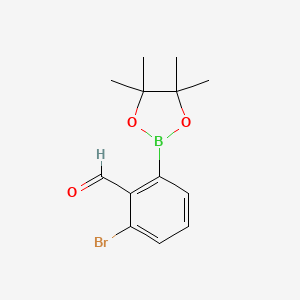
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propynyl acrylate , belongs to the class of α,β-unsaturated ketones. Its chemical formula is C₉H₁₃NO , and its molecular weight is 151.21 g/mol . This compound features a piperidine ring with an alkyne group attached, making it intriguing for various scientific and industrial purposes.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one. One common method involves the reaction of 2-methylpiperidine with propargyl bromide or propargyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the desired compound.
b. Industrial Production
While not widely produced on an industrial scale, researchers and pharmaceutical companies synthesize this compound for specific applications. High-quality reference standards are available for accurate results in pharmaceutical testing .
Chemical Reactions Analysis
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group yields the corresponding alkene or alcohol.
Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen, allowing for functional group modifications.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as an enzyme inhibitor, modulate cellular signaling pathways, or influence protein-protein interactions.
Comparison with Similar Compounds
While 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one is relatively unique, similar compounds include 1-(1-methylpiperidin-2-yl)propan-2-one (CAS No. 18747-42-7) . These compounds share structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-methylpiperidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)6-4-5-7-10-9/h1,10H,4-7H2,2H3 |
InChI Key |
XBESRHRBVKJJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)



![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


